molecular formula C8H6BrN B2967927 2-Bromo-5-(prop-1-yn-1-yl)pyridine CAS No. 1391738-35-4

2-Bromo-5-(prop-1-yn-1-yl)pyridine

Cat. No.: B2967927
CAS No.: 1391738-35-4
M. Wt: 196.047
InChI Key: JRXLWCYBMLBJNJ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

Halogenated pyridine scaffolds are of immense importance in heterocyclic chemistry, serving as versatile intermediates in the synthesis of a wide array of functionalized molecules. The pyridine ring itself is a key structural motif found in numerous natural products, pharmaceuticals, and materials. nih.govuiowa.edu The presence of a halogen atom, such as bromine, on the pyridine ring introduces a reactive handle that allows for a diverse range of chemical transformations.

The nitrogen atom in the pyridine ring influences its chemical reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The electronegativity of the nitrogen atom also imparts a degree of basicity to the ring, which can be strategically utilized in various reactions. nih.gov The introduction of a halogen provides a site for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of complex molecular frameworks from simpler precursors.

Furthermore, the position of the halogen on the pyridine ring dictates its reactivity and the types of structures that can be accessed. For instance, a bromine atom at the 2-position, as in 2-bromopyridine, is readily displaced by nucleophiles or can participate in a variety of palladium-catalyzed cross-coupling reactions. orgsyn.org This strategic placement of a halogen atom transforms the pyridine scaffold into a versatile platform for molecular elaboration, making halogenated pyridines indispensable tools in the synthetic chemist's arsenal. uiowa.edu

Strategic Role of Alkyne Functionalization in Constructing Molecular Complexity

Alkyne functional groups, characterized by a carbon-carbon triple bond, play a pivotal strategic role in the construction of molecular complexity in organic synthesis. researchgate.netnumberanalytics.com Their linear geometry and the high electron density of the triple bond make them unique and highly reactive functional groups. numberanalytics.com Alkynes are versatile building blocks that can participate in a wide range of chemical transformations, allowing for the efficient assembly of intricate molecular architectures. numberanalytics.commdpi.com

One of the most significant applications of alkynes is in cycloaddition reactions, such as the [3+2] cycloaddition, which is a cornerstone of "click chemistry." researchgate.net This reaction allows for the rapid and efficient formation of triazole rings, which are important pharmacophores in medicinal chemistry. Additionally, alkynes are key participants in various transition metal-catalyzed reactions, including Sonogashira coupling, which forms a carbon-carbon bond between an alkyne and an aryl or vinyl halide. nih.gov

The functionalization of molecules with alkynes also provides a gateway to further chemical modifications. The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing stereochemical control in the synthesis of complex molecules. rsc.org Moreover, the alkyne moiety can be transformed into other functional groups, such as ketones and carboxylic acids, through hydration and oxidative cleavage reactions, respectively. This versatility makes alkyne functionalization a powerful strategy for increasing molecular diversity and complexity from simple starting materials. nih.gov

Overview of 2-Bromo-5-(prop-1-yn-1-yl)pyridine as a Preeminent Building Block in Synthetic Methodologies

This compound is a heterocyclic compound that has emerged as a highly valuable and versatile building block in organic synthesis. It incorporates two key reactive functionalities onto a pyridine scaffold: a bromine atom at the 2-position and a prop-1-yn-1-yl group at the 5-position. This unique combination allows for a wide range of selective chemical transformations, making it a powerful tool for the construction of complex molecules.

The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents at the 2-position of the pyridine ring. The prop-1-yn-1-yl group, an internal alkyne, can participate in reactions such as cycloadditions and other metal-catalyzed transformations. The strategic placement of these two functional groups allows for sequential and orthogonal reactions, providing a high degree of control over the synthetic process.

Properties

IUPAC Name

2-bromo-5-prop-1-ynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-2-3-7-4-5-8(9)10-6-7/h4-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXLWCYBMLBJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391738-35-4
Record name 2-bromo-5-(prop-1-yn-1-yl)pyridine
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Synthetic Methodologies for 2 Bromo 5 Prop 1 Yn 1 Yl Pyridine and Analogous Alkynylpyridines

Strategies for the Regioselective Introduction of Bromo and Alkynyl Functionalities onto Pyridine (B92270) Rings

The electron-deficient nature of the pyridine ring presents unique challenges for regioselective functionalization. acs.org Developing reliable methods to introduce substituents at specific positions is a central focus of synthetic organic chemistry.

Direct Halogenation Protocols for Pyridine Derivatives

Direct halogenation of pyridine derivatives can be a challenging endeavor due to the low reactivity of the pyridine ring towards electrophilic substitution. acs.org Traditional bromination of pyridine often requires harsh conditions, such as high temperatures (over 300°C) and the use of corrosive and volatile bromine. acs.org To overcome these limitations, modern approaches focus on activating the pyridine ring or employing more reactive brominating agents.

One strategy involves the use of directing groups to control the regioselectivity of bromination. For instance, the introduction of an amino group at the 2-position of the pyridine ring can direct bromination to the 5-position. acs.org An electrochemical bromination protocol has been developed that utilizes inexpensive and safe bromine salts at room temperature, offering a more sustainable alternative. acs.orgnih.gov This method, facilitated by a directing group, allows for the meta-bromination of pyridines in yields ranging from 28% to 95%. acs.org

Another approach to achieve regioselective bromination is through the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic attack. researchgate.net Subsequent deoxygenation then yields the desired brominated pyridine derivative. researchgate.net For example, the bromination of thieno[2,3-b]pyridine (B153569) N-oxide with trifluoroacetic anhydride (B1165640) and a bromide source proceeds with high selectivity for the 4-position. acs.org

Furthermore, bromine-magnesium exchange reactions on dibromopyridine derivatives offer a pathway for regioselective functionalization. rsc.org The use of a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective Br/Mg exchange at the 3-position. rsc.org

A method for preparing 2-bromo-5-formylpyridine involves a Grignard reaction with 2,5-dibromopyridine (B19318), followed by the addition of DMF. google.com This process provides a route to a key intermediate for further functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions for Alkyne Moiety Incorporation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of alkynylpyridines.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of arylalkynes and conjugated enynes. gold-chemistry.org This reaction is widely employed for its mild conditions and broad functional group tolerance. wikipedia.org

The general scheme for the Sonogashira coupling involves a palladium(0) catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.org The reaction has been successfully applied to the synthesis of various alkynylpyridines, including those with a propynyl (B12738560) group. scirp.orgscirp.orgthieme-connect.com

Significant research has been dedicated to optimizing the Sonogashira coupling for efficiency and broader applicability. Key parameters that are often investigated include the choice of palladium catalyst, ligand, copper source, base, and solvent. scirp.orgscirp.org

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The efficiency of the reaction can often be enhanced by the addition of phosphine (B1218219) ligands. gold-chemistry.org Copper(I) iodide is the most frequently used co-catalyst. thieme-connect.com

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes identified optimal conditions as 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI as an additive, with Et₃N as the base in DMF at 100°C. scirp.orgscirp.org These conditions afforded the desired 2-amino-3-alkynylpyridines in yields ranging from 72% to 96%. scirp.orgscirp.org

Recent advancements have also focused on developing copper-free Sonogashira protocols to create more environmentally friendly methods. researchgate.net Furthermore, continuous-flow processes are being explored for safer and more atom-efficient synthesis, particularly when using gaseous reagents like propyne (B1212725). researchgate.net

Table 1: Optimization of Sonogashira Reaction Conditions

Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Pd(CF₃COO)₂/PPh₃/CuI Et₃N DMF 100 72-96 scirp.org, scirp.org
PdCl₂(PPh₃)₂/CuI Et₂NH - Room Temp up to 99 thieme-connect.com
Fe₃O₄@SiO₂/GO-NH₂-CoII - Ethanol Reflux Good to High researchgate.net

The Sonogashira reaction generally exhibits a broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the terminal alkyne. libretexts.orgresearchgate.net For the synthesis of 2-bromo-5-(prop-1-yn-1-yl)pyridine, the key substrates are a dihalopyridine and propyne or a suitable propynyl precursor.

The reaction of 2,5-dibromopyridine or other appropriately substituted bromopyridines with propyne or a protected propyne derivative, such as trimethylsilylpropyne, under Sonogashira conditions would lead to the desired product. researchgate.net The regioselectivity of the coupling is influenced by the relative reactivity of the halide leaving groups; for instance, an iodide is more reactive than a bromide. libretexts.org

The use of propyne gas directly presents safety challenges due to its volatility, leading to the development of modified protocols that use a manageable excess of propyne at low temperatures or in continuous-flow systems. researchgate.netorganic-chemistry.org A modified Sonogashira coupling of aryl iodides with only two equivalents of propyne in THF at temperatures from -78°C to room temperature has been reported with yields of 85-94%. organic-chemistry.org

The stereochemistry of the alkyne is retained in the product, as the reaction proceeds at the sp-hybridized carbon of the alkyne and does not involve the formation of new stereocenters at that position.

Table 2: Substrate Scope of Sonogashira Coupling with Propynyl Precursors

Aryl Halide Propynyl Precursor Catalyst System Yield (%) Reference
Aryl Iodides Propyne Pd-Cu 85-94 organic-chemistry.org
3,5-Dibromopyridine TMS-propyne Pd/Cu - researchgate.net
2-Bromo-5-nitropyridine Terminal Acetylenes Pd - researchgate.net

While the Sonogashira reaction is predominantly palladium-catalyzed with a copper co-catalyst, copper-catalyzed couplings of alkynes have also been developed. thieme-connect.com These reactions can sometimes offer alternative reactivity or milder conditions.

A copper(I)-catalyzed method for the direct functionalization of pyridines with terminal alkynes has been described. nih.gov This approach provides an asymmetric route to functionalized heterocycles. nih.gov Additionally, copper-catalyzed tandem reactions have been utilized for the synthesis of novel alkynyl imidazopyridinyl selenides. researchgate.net

Furthermore, merging copper-catalyzed alkyne transfer with aryl radical activation of carbon-halide bonds has enabled the coupling of alkyl iodides with terminal alkynes, a transformation that is challenging for traditional Sonogashira protocols. nih.gov This strategy has been applied to the late-stage functionalization of complex molecules. nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
2-Aminopyridine
2-Amino-3-alkynylpyridines
2-Amino-3-bromopyridines
2-Bromo-5-formylpyridine
2,5-Dibromopyridine
3,5-Dibromopyridine
4-Bromothieno[2,3-b]pyridine
Alkynyl imidazopyridinyl selenides
Phenylacetylene
Propyne
Pyridine
Pyridine N-oxide
Thieno[2,3-b]pyridine
Thieno[2,3-b]pyridine N-oxide
Trimethylsilylpropyne
Silver-Mediated Functionalization Techniques

Silver-mediated reactions offer a powerful tool for the synthesis of alkynylpyridines. Silver catalysts can activate alkynes, facilitating their coupling with various substrates. dokumen.pub For instance, silver-mediated cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines has been developed for the regioselective synthesis of 3-methyl imidazo[1,2-a]pyridines. mdpi.comresearchgate.net In these reactions, a silver salt promotes the cyclization of the propargylamino pyridine derivative.

Another application of silver in this context is the silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters. This domino reaction, utilizing silver carbonate, leads to the formation of fused tricyclic indolizines through a sequence of 5-exo-dig cyclization, 1,3-hydrogen shift, and intramolecular cycloisomerization. rsc.org Furthermore, silver-mediated radical 5-exo-dig cyclization of 2-alkynylbenzonitriles has been demonstrated for the synthesis of phosphinylated 1-indenones, showcasing the versatility of silver in promoting complex bond-forming cascades. rsc.org Silver-mediated coupling of acetylenes with sulfoximines has also been reported to produce N-α-ketoacyl sulfoximines and N-α,β-unsaturated acyl sulfoximines. nih.gov

The following table summarizes the types of silver-mediated reactions used in the synthesis of pyridine derivatives.

Reaction TypeSubstratesCatalyst/ReagentProduct TypeRef.
CycloisomerizationN-(prop-2-yn-1-yl)pyridine-2-aminesAgNO33-methylimidazo[1,2-a]pyridines mdpi.comresearchgate.net
Double Cyclization2-(pyridin-2-yl)acetic acid propargyl estersAg2CO3Fused tricyclic indolizines rsc.org
Radical Cyclization2-alkynylbenzonitriles, disubstituted phosphine oxideSilver saltPhosphinylated 1-indenones rsc.org
CouplingAcetylenes, sulfoximinesSilver salt, K2S2O8N-α-ketoacyl sulfoximines nih.gov

Functional Group Interconversions and Advanced Derivatization for Alkynylpyridine Synthesis

The use of silylated propynes, such as trimethylsilyl (B98337) (TMS) protected propyne, is a common strategy in the synthesis of terminal alkynes like this compound. The TMS group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions during coupling processes like the Sonogashira reaction. thieme-connect.com Once the coupling is complete, the silyl (B83357) group can be selectively removed under mild conditions.

Several methods exist for the deprotection of trimethylsilyl alkynes. A widely used method involves treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net Alternatively, potassium carbonate in methanol (B129727) provides a mild and efficient method for TMS deprotection. chemspider.com More recently, a combination of sodium ascorbate (B8700270) and copper sulfate (B86663) has been reported as a cheap, non-toxic, and effective system for the cleavage of the TMS group, offering high yields and tolerance to various functional groups. researchgate.neteurjchem.com Silver nitrate (B79036) has also been shown to catalyze the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.orgorganic-chemistry.org

The table below outlines common desilylation methods for trimethylsilyl alkynes.

Reagent(s)ConditionsAdvantagesRef.
Tetrabutylammonium fluoride (TBAF)VariesHigh efficiency researchgate.net
Potassium carbonate, MethanolRoom temperatureMild, efficient chemspider.com
Sodium ascorbate, Copper sulfateMildInexpensive, non-toxic, high yield researchgate.neteurjchem.com
Silver nitrateCatalytic amountSelective organic-chemistry.orgorganic-chemistry.org

Propargyl alcohols are versatile precursors for the synthesis of alkynylpyridines. organic-chemistry.org They can be converted into the corresponding alkynes through various methods. One common approach is the oxidation of the propargyl alcohol to the corresponding ynone, followed by further transformations. Propargyl alcohols can also participate in heteroannulation reactions. For example, rhodium(III)-catalyzed C-H functionalization and heteroannulation of indoles with propargyl alcohols can produce diverse heterocyclic structures. chemrxiv.org

The synthesis of propargylamines, which are also precursors to alkynylpyridines, can be achieved through the A³ coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. uantwerpen.be Furthermore, N-propargylic β-enaminones can undergo cyclization to form substituted pyridines. researchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines. bohrium.comacsgcipr.org These reactions involve the one-pot combination of three or more starting materials to form a complex product, minimizing the need for isolation of intermediates. researchgate.net

Several MCRs are employed for pyridine synthesis. The Hantzsch pyridine synthesis and its variations are classic examples. acsgcipr.org More contemporary methods include the copper-catalyzed formal [2+2+2] cycloaddition of primary amines with arylacetylenes, which provides a regioselective route to 2,4,5-trisubstituted pyridines. bohrium.comacs.org Another example is the rhodium(III)-catalyzed three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes, which yields multisubstituted isoquinolines and fused pyridines. organic-chemistry.org

The following table summarizes selected multicomponent reactions for pyridine synthesis.

Reaction Name/TypeComponentsCatalystProduct TypeRef.
Formal [2+2+2] CycloadditionPrimary amines, ArylacetylenesCuI/NBS2,4,5-Trisubstituted pyridines bohrium.comacs.org
Three-Component CascadeAryl ketones, Hydroxylamine, AlkynesRhodium(III)Multisubstituted isoquinolines and fused pyridines organic-chemistry.org
Hantzsch Pyridine SynthesisAldehyde, β-ketoester, AmmoniaVariesDihydropyridines (oxidized to pyridines) acsgcipr.org

Chemo-selective Synthesis in Complex Reaction Sequences

The synthesis of polysubstituted pyridines often requires chemoselective reactions to differentiate between multiple reactive sites within a molecule. researchgate.net This is particularly relevant when dealing with polyhalogenated pyridine precursors. uni-rostock.de For instance, the differential reactivity of various leaving groups, such as bromide, chloride, and fluorosulfate (B1228806), can be exploited in sequential cross-coupling reactions. nih.gov

A study demonstrated the order of reactivity in Suzuki-Miyaura coupling as -Br ≥ -OTf > -OSO2F > -Cl. researchgate.netnih.gov This reactivity difference allows for the stepwise and selective functionalization of a polysubstituted pyridine ring. For example, starting with a substrate containing both a bromo and a fluorosulfate group, the bromo position can be selectively coupled, leaving the fluorosulfate group available for a subsequent coupling reaction under different catalytic conditions. This strategy enables the controlled and efficient synthesis of complex, unsymmetrically substituted pyridines. nih.gov

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Prop 1 Yn 1 Yl Pyridine and Its Derivatives

Reactivity at the Bromine Atom (Position 2 of the Pyridine (B92270) Ring)

The bromine atom at the C-2 position of the pyridine ring is a key functional group that primarily engages in cross-coupling reactions and nucleophilic aromatic substitutions. Its reactivity is influenced by the electron-deficient nature of the pyridine ring.

Subsequent Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the C-2 position of 2-bromopyridines. wikipedia.org These reactions proceed via a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination.

The formation of new carbon-carbon bonds is readily achieved using established cross-coupling protocols such as the Suzuki-Miyaura and Negishi reactions.

The Suzuki-Miyaura coupling involves the reaction of the bromo-pyridine with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used due to the stability and low toxicity of the boron reagents. nih.govlookchem.com For 2-Bromo-5-(prop-1-yn-1-yl)pyridine, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 2-position. The catalytic cycle is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The reaction of this compound with an organozinc halide, catalyzed by a palladium or nickel complex, provides a direct route to 2-substituted pyridine derivatives. wikipedia.orgresearchgate.net

Table 1: Examples of C-C Cross-Coupling Reactions

Coupling Reaction Typical Reagents Catalyst/Conditions Product Type
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 70-80 °C diva-portal.org 2-Aryl-5-(prop-1-yn-1-yl)pyridine
Negishi Organozinc halide (R-ZnX) Pd(PPh₃)₄ or Ni(dppe)Cl₂, THF wikipedia.org 2-Alkyl/Aryl-5-(prop-1-yn-1-yl)pyridine

The formation of carbon-heteroatom bonds, such as C-N and C-O bonds, is crucial for synthesizing many biologically active compounds. The Buchwald-Hartwig amination is a key palladium-catalyzed method for forming C-N bonds. This reaction couples the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. Similarly, C-O linkages can be formed through analogous coupling reactions with alcohols or phenols. These reactions expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities. uni-muenchen.deacs.org

Table 2: Examples of C-Heteroatom Cross-Coupling Reactions

Coupling Reaction Nucleophile Catalyst/Conditions Product Type
Buchwald-Hartwig Amination R¹R²NH (Amine) Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene 2-(R¹R²N)-5-(prop-1-yn-1-yl)pyridine
Buchwald-Hartwig Etherification R-OH (Alcohol/Phenol) Pd catalyst, suitable ligand, Base 2-(RO)-5-(prop-1-yn-1-yl)pyridine

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for replacing the bromine atom. libretexts.org This reaction is particularly effective on electron-deficient aromatic rings. In this compound, the electron-withdrawing character of the pyridine nitrogen atom and, to a lesser extent, the prop-1-yn-1-yl group, makes the C-2 position susceptible to attack by strong nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the pyridine ring is temporarily lost. libretexts.org The subsequent elimination of the bromide ion restores the aromatic system and yields the substituted product. libretexts.org This pathway is favored with potent nucleophiles like alkoxides, thiolates, and amines under suitable conditions.

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Example Conditions Product Type
Alkoxide Sodium Methoxide (NaOMe) DMSO or DMF, elevated temp. 2-Methoxy-5-(prop-1-yn-1-yl)pyridine
Thiolate Sodium Thiophenoxide (NaSPh) Polar aprotic solvent 2-(Phenylthio)-5-(prop-1-yn-1-yl)pyridine
Amine Piperidine High temperature, neat or in solvent 2-(Piperidin-1-yl)-5-(prop-1-yn-1-yl)pyridine

Transformations Involving the Internal Alkyne Moiety (Prop-1-yn-1-yl)

The internal alkyne functionality of this compound is a versatile handle for constructing more complex molecular architectures, particularly heterocyclic systems. researchgate.netvulcanchem.com

Cycloaddition Reactions for Heterocycle Formation

The prop-1-yn-1-yl group can participate in various cycloaddition reactions to form new rings fused to or substituted on the pyridine core. These reactions are valuable for creating diverse heterocyclic scaffolds. ijpsonline.com

A prominent example is the [3+2] cycloaddition, also known as the Huisgen cycloaddition. For instance, the reaction of the alkyne with an azide (B81097) (R-N₃) can yield a triazole ring. While the classic Huisgen cycloaddition requires heat, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can provide regioselective access to 1,4- or 1,5-disubstituted triazoles, respectively, under milder conditions.

Furthermore, the alkyne can react with other 1,3-dipoles, such as nitrones or N-imines, to form different five-membered heterocycles. mdpi.com For example, oxidative [3+2] cycloaddition with heterocyclic N-imines can lead to the formation of fused pyrazolo[1,5-a]pyridine (B1195680) systems. mdpi.com Intramolecular cycloadditions are also possible if a suitable reacting partner is tethered to the pyridine ring, enabling the synthesis of complex, fused polycyclic structures. acs.org

Table 4: Cycloaddition Reactions of the Alkyne Moiety

Cycloaddition Type Reagent Conditions Resulting Heterocycle
[3+2] Cycloaddition Organic Azide (R-N₃) Heat or Cu(I)/Ru(II) catalyst 1,2,3-Triazole
[3+2] Cycloaddition Pyridinium (B92312) N-imine Oxidizing agent (e.g., Fe(NO₃)₃) mdpi.com Pyrazolo[1,5-a]pyridine derivative
Intramolecular [2+2] Cycloaddition In situ generated allene (B1206475) from a propargyl group acs.org Base, Heat Fused cyclobutane (B1203170) ring acs.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, known for its high efficiency, reliability, and broad applicability. iyte.edu.trbohrium.comresearchgate.net This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole. sci-hub.seacs.orgunits.it The reaction is highly regioselective and proceeds under mild conditions, often in aqueous or organic solvents. beilstein-journals.orgnih.gov

The reaction of this compound with various organic azides in the presence of a copper(I) catalyst, such as copper(I) iodide or in situ generated Cu(I) from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270), leads to the formation of the corresponding 1-(substituted)-4-( (5-bromopyridin-2-yl)methyl)-1H-1,2,3-triazoles. semanticscholar.orgacs.orgacs.org The robustness of this reaction allows for its use with a wide range of substrates bearing diverse functional groups. beilstein-journals.orgnih.gov

Catalyst Systems: Various copper(I) sources can be employed, including CuI, CuBr, and [Cu(CH₃CN)₄]PF₆. researchgate.netsci-hub.seacs.org The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) catalyst and improve reaction efficiency. researchgate.net

Reaction Conditions: The CuAAC reaction is typically carried out at room temperature in solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or mixtures of water and an alcohol. researchgate.netacs.org

A key feature of the CuAAC is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole regioisomer. beilstein-journals.orgnih.gov This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. acs.org The regioselectivity of the CuAAC is attributed to the mechanism involving the formation of a copper acetylide intermediate. acs.org

The scope of the click reaction with respect to the azide component is broad. This compound can be successfully reacted with a variety of aryl and alkyl azides to produce a library of 1,2,3-triazole derivatives. semanticscholar.org This versatility makes the CuAAC a powerful tool for generating molecular diversity. For instance, a series of novel 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridines have been synthesized with yields ranging from 70-80%. semanticscholar.org

It is important to note that while the copper-catalyzed reaction strongly favors the 1,4-isomer, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can provide access to the 1,5-regioisomer, offering a complementary synthetic strategy. nih.gov The regioselectivity in RuAAC is influenced by the electronic and steric properties of the substituents on the alkyne. acs.org

Table 1: Examples of CuAAC Reactions with this compound Analogues
Alkyne ReactantAzide ReactantCatalyst SystemProductYield (%)Reference
2-bromo-6-(4,5-diphenyl-1-(prop-2-yn-1-yl)-1H-imidazol-2-yl)pyridineSubstituted aryl azidesNot specified2-bromo-6-(4,5-diphenyl-1-((subtituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine70-80 semanticscholar.org
6-Bromo-3-(hydroxymethyl)-1-(prop-2-yn-1-yl)cinnolin-4(1H)-oneVarious azidesCu(I)Triazole-substituted cinnolinonesNot specified researchgate.net
2-ethynyl-5-nitropyridineBenzyl azideNot specifiedTriazole-linked glycoconjugatesNot specified researchgate.net
[3+2] Cycloaddition Reactions with Pyridinium Ylides

Pyridinium ylides are 1,3-dipoles that can participate in [3+2] cycloaddition reactions with various dipolarophiles, including alkynes. researchgate.netrsc.org These reactions provide a direct route to the synthesis of indolizine (B1195054) derivatives and other nitrogen-fused heterocyclic systems. rsc.org The pyridinium ylide is typically generated in situ by the deprotonation of a corresponding pyridinium salt using a base. rsc.orgrsc.org

The reaction of this compound with a pyridinium ylide would be expected to yield a substituted indolizine. The regioselectivity of this cycloaddition can be influenced by the substituents on both the ylide and the alkyne. While specific examples involving this compound are not extensively documented in the provided search results, the general reactivity pattern of pyridinium ylides with alkynes is well-established. rsc.orgclockss.org For instance, the reaction of pyridinium ylides with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds readily to give indolizine derivatives. clockss.org

A study on the cycloaddition of pyridinium ylides with 3-alkenyloxindoles demonstrated high yields and excellent regio- and diastereoselectivity, highlighting the synthetic utility of these reactions. rsc.orgworktribe.com

Other Cycloaddition Pathways (e.g., [2+2+2] cyclizations)

Beyond [3+2] cycloadditions, the alkyne moiety of this compound can potentially participate in other cycloaddition reactions, such as [2+2+2] cyclizations. These reactions, typically catalyzed by transition metals like iron(II), cobalt, or rhodium, involve the formal cycloaddition of three two-pi-electron components to form a six-membered ring. researchgate.net

For example, the iron(II)-catalyzed [2+2+2] cycloaddition of diynes with nitriles is a known method for constructing pyridine rings. researchgate.net While a direct application to this compound was not found, the general principle suggests its potential as a synthon in such transformations.

Another related transformation is the intramolecular [2+2] cycloaddition. In one study, a thiazoline (B8809763) ring was opened with propargyl bromide, and the resulting intermediate underwent an in situ [2+2] cycloaddition between the generated allene and an α,β-unsaturated methyl ester to form a cyclobutane-fused thiazolino-2-pyridone. acs.org This demonstrates the versatility of the propargyl group in facilitating diverse cycloaddition cascades.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X moiety across the alkyne's carbon-carbon triple bond, leading to the formation of new C-H and C-X bonds. These reactions are atom-economical and provide a direct route to functionalized alkenes and other important building blocks.

Hydration of the Alkyne Bond

The hydration of alkynes, which involves the addition of a water molecule across the triple bond, typically yields ketones via an initial enol intermediate. This transformation is often catalyzed by mercury(II) salts or other transition metal complexes.

While specific studies on the hydration of this compound were not prominently featured in the search results, this is a fundamental reaction of alkynes. The expected product of the hydration of this compound would be 1-(5-bromopyridin-2-yl)propan-2-one, following Markovnikov's rule.

Hydroamination and Cycloisomerization Reactions to Form Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines)

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful tool for the synthesis of nitrogen-containing heterocycles. acs.org When applied intramolecularly to substrates like N-(prop-2-yn-1-yl)pyridin-2-amines, it leads to the formation of fused heterocyclic systems such as imidazo[1,2-a]pyridines. rsc.orgresearchgate.net

The cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines to 3-methylimidazo[1,2-a]pyridines can be achieved under various conditions:

Silver-Catalyzed Cycloisomerization: Silver salts, particularly AgOTf, have been shown to be effective catalysts for this transformation, affording the desired imidazo[1,2-a]pyridines with excellent regioselectivity. rsc.orgsemanticscholar.org

Metal-Free Aqueous Synthesis: Interestingly, this cycloisomerization can also proceed in water at elevated temperatures without the need for a metal catalyst. sci-hub.se Water is believed to play a dual role as both solvent and catalyst in this process. rsc.org

Base-Promoted Cycloisomerization: The use of a base like NaOH in an aqueous medium can promote the rapid and efficient synthesis of imidazo[1,2-a]pyridines from N-propargylpyridinium salts. researchgate.net

These hydroamination and cycloisomerization reactions provide a direct and atom-economical route to the imidazo[1,2-a]pyridine (B132010) scaffold, which is a privileged structure in medicinal chemistry. rsc.orgnih.gov

Table 2: Synthesis of Imidazo[1,2-a]pyridines via Cycloisomerization
SubstrateReaction ConditionsProductYield (%)Reference
N-(prop-2-yn-1-yl)pyridin-2-aminesAgOTf (10 mol%), dry MeCN, reflux3-methylimidazo[1,2-a]pyridines12-92 rsc.org
N-(prop-2-yn-1-yl)pyridin-2-aminesH₂O, 120 °C, under argonmethyl imidazo[1,2-a]pyridines75-97 sci-hub.se
N-propargylpyridiniumsNaOH, H₂O, ambient temperatureimidazo[1,2-a]pyridinesQuantitative researchgate.net

Electrophilic Additions Across the Triple Bond

The prop-1-yn-1-yl substituent in this compound features a carbon-carbon triple bond, a region of high electron density, making it susceptible to electrophilic attack. Electrophilic addition reactions to alkynes are a fundamental class of reactions in organic chemistry. libretexts.org The general mechanism involves the initial attack of the π electrons of the alkyne on an electrophile, leading to the formation of a vinyl cation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond is a typical electrophilic addition reaction. The reaction of this compound with a halogen would be expected to proceed through a cyclic halonium ion intermediate to give di- and tetra-haloalkane derivatives. The stereochemical outcome is typically anti-addition, leading to the formation of a trans-dihaloalkene. Further addition of the halogen can occur to yield a tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the alkyne moiety follows Markovnikov's rule. The initial protonation of the triple bond by the hydrogen halide generates a vinyl carbocation. The halide ion then attacks the more substituted carbon of the former triple bond. In the case of this compound, the addition of HBr would likely lead to the formation of 2-bromo-5-(2-bromoprop-1-en-1-yl)pyridine.

Hydration: Acid-catalyzed hydration of the alkyne group, typically using aqueous sulfuric acid with a mercury(II) salt catalyst (Kucherov reaction), would result in the formation of a ketone. researchgate.net The initial addition of water across the triple bond forms an enol intermediate, which then tautomerizes to the more stable keto form. For this compound, this reaction would yield 2-bromo-5-(2-oxopropyl)pyridine.

Isomerization and Rearrangement Reactions (e.g., to Allenes or Alkenes)

The prop-1-yn-1-yl group in this compound can undergo isomerization and rearrangement reactions under specific conditions, leading to the formation of allenes or alkenes.

Prototropic Rearrangement: In the presence of a strong base, terminal alkynes can undergo a 1,3-prototropic shift, leading to the formation of an allene. This process involves the deprotonation of the carbon adjacent to the triple bond, followed by reprotonation at the terminal carbon of the alkyne. This type of rearrangement is a key step in the synthesis of various functionalized allenes. researchgate.net

Metal-Catalyzed Isomerization: Transition metal catalysts, particularly those based on gold and palladium, are known to catalyze the isomerization of alkynes to allenes and conjugated dienes. nih.govcore.ac.uk For instance, gold-catalyzed isomerization of alkynes can proceed through a cdnsciencepub.comcdnsciencepub.com-migratory cascade reaction. core.ac.uk The specific product formed often depends on the catalyst system and the substitution pattern of the alkyne.

Rearrangement of Propargylic Alcohols: While not directly applicable to this compound itself, related propargylic alcohols can undergo various rearrangements. For example, the Meyer-Schuster rearrangement converts propargylic alcohols to α,β-unsaturated ketones. The Johnson-Claisen and Ireland-Claisen rearrangements of allylic and propargylic acetates are surrey.ac.uksurrey.ac.uk-sigmatropic rearrangements that form new carbon-carbon bonds. rsc.org

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows it to participate in reactions with electrophiles and to coordinate with metal ions.

N-Alkylation and Quaternization Reactions

The nucleophilic nitrogen of the pyridine ring can react with alkyl halides or other alkylating agents to form N-alkylated pyridinium salts. This process is known as quaternization. The resulting pyridinium salts are often crystalline solids and have applications in various fields, including as ionic liquids and as precursors for the synthesis of other heterocyclic compounds. rsc.org

The quaternization of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding 1-alkyl-2-bromo-5-(prop-1-yn-1-yl)pyridinium salt. clockss.org The reaction conditions typically involve heating the pyridine derivative with the alkylating agent in a suitable solvent. nih.gov The rate of quaternization can be influenced by the steric and electronic properties of both the pyridine and the alkylating agent.

ReactantAlkylating AgentProductReference
This compoundMethyl Iodide1-Methyl-2-bromo-5-(prop-1-yn-1-yl)pyridinium iodide clockss.org
This compoundBenzyl Bromide1-Benzyl-2-bromo-5-(prop-1-yn-1-yl)pyridinium bromide acs.org
This compoundPropargyl Bromide1-(Prop-2-yn-1-yl)-2-bromo-5-(prop-1-yn-1-yl)pyridinium bromide nih.gov

Coordination Chemistry with Transition Metal Centers

The pyridine nitrogen atom can act as a Lewis base and coordinate to a variety of transition metal centers, forming metal complexes. cdnsciencepub.comcdnsciencepub.comresearchgate.net The ability of substituted pyridines to act as ligands is well-established, and the electronic and steric properties of the substituents on the pyridine ring can significantly influence the properties of the resulting metal complexes. cdnsciencepub.comcdnsciencepub.com

This compound can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. The presence of the bromo and propynyl (B12738560) substituents can modulate the electron density on the nitrogen atom and, consequently, the strength of the metal-ligand bond. cdnsciencepub.com It is also conceivable that under certain conditions, the alkyne moiety could participate in coordination, leading to bidentate or bridging coordination modes.

A variety of transition metal complexes with substituted pyridines have been synthesized and characterized, including those with copper(II), nickel(II), manganese(II), iron(II), cobalt(II), zinc(II), palladium(II), and gold(III). surrey.ac.ukiucr.orgdiva-portal.orgsamipubco.com These complexes often exhibit interesting structural, spectroscopic, and magnetic properties. surrey.ac.uk The coordination geometry around the metal center can vary from tetrahedral and square planar to octahedral, depending on the metal ion, the ligand, and the reaction conditions. iucr.org

Metal IonLigandComplex GeometryReference
Cu(II)4-substituted pyridinesDistorted Octahedral cdnsciencepub.com
Ni(II)Substituted pyridinesOctahedral (ML₄X₂) or Square Planar (ML₂X₂) surrey.ac.uk
Mn(II)PyridineOctahedral iucr.org
Au(III)Polydentate Pyridine LigandsSquare Planar diva-portal.org

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in 2-Bromo-5-(prop-1-yn-1-yl)pyridine. While specific experimental data for this compound is not available, one would anticipate a characteristic set of signals. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions. The methyl protons of the propargyl group would likely appear as a singlet in the aliphatic region (around δ 2.0 ppm).

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectra of related compounds, such as 2-bromo-6-(4,5-diphenyl-1-(prop-2-yn-1-yl)-1H-imidazol-2-yl)pyridine, have been reported, showing the expected signals for the pyridine and propargyl carbons. semanticscholar.orgresearchgate.net For the title compound, one would expect to observe signals for the five pyridine ring carbons and the three carbons of the prop-1-yn-1-yl group. The carbons of the alkyne would have characteristic shifts in the δ 70-90 ppm range.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. diva-portal.org

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the different fragments of the molecule, such as connecting the propargyl group to the pyridine ring.

To date, no specific 2D NMR studies have been published for this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic pyridine ring and the methyl group.

C≡C stretching of the alkyne group, typically a weak but sharp band around 2100-2260 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

C-Br stretching, which would appear at lower frequencies.

Although the synthesis of related compounds has been described, specific IR data for this compound is not provided in the surveyed literature. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and can offer structural clues based on its fragmentation pattern. For this compound (C₈H₆BrN), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. While mass spectral data has been reported for more complex derivatives, it is not available for the parent compound itself. semanticscholar.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules, including pyridine derivatives. nih.gov Calculations are frequently performed using the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p), which has demonstrated reliability for molecules with similar structures. ijcce.ac.irresearchgate.netresearchgate.net The initial step in these theoretical analyses involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net This optimized structure serves as the foundation for all subsequent property calculations.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govacs.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and prone to intramolecular charge transfer. researchgate.net

Computational studies on related brominated and nitrated pyridine derivatives provide insight into the expected FMO energies for this compound. For instance, the analysis of 2-Amino-3-bromo-5-nitropyridine revealed a significant energy gap, influencing its stability and electronic behavior. researchgate.net Similarly, calculations on other complex imidazo[4,5-b]pyridine derivatives show how structural modifications affect the HOMO-LUMO gap. iucr.org

Table 1: FMO Properties of Related Pyridine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
2-Amino-3-bromo-5-nitropyridine -6.653 -2.493 4.160 researchgate.net
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine -3.1033 -0.7442 2.3591 iucr.org

Based on these related structures, the propynyl (B12738560) group in this compound, being a π-system, is expected to influence the delocalization of electrons and thus the energies of the frontier orbitals.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that shows good agreement with experimental data. researchgate.netresearchgate.net This analysis helps in assigning specific vibrational modes to different functional groups within the molecule.

For this compound, a theoretical vibrational analysis would identify characteristic peaks corresponding to:

C≡C stretching: The propynyl group's carbon-carbon triple bond would exhibit a characteristic stretching vibration.

Pyridine ring vibrations: Stretching and bending modes associated with the C-C and C-N bonds within the pyridine ring.

C-H vibrations: Stretching and bending modes from the aromatic ring and the methyl group of the propynyl substituent.

C-Br stretching: A vibration at a lower frequency corresponding to the carbon-bromine bond.

Studies on similar molecules, like (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide and 2-Amino-3-bromo-5-nitropyridine, have successfully used DFT to calculate and assign these types of vibrational modes, confirming their molecular structures. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Property Prediction

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and frequency conversion. The NLO response of a molecule is determined by its electronic properties, particularly how its charge distribution is affected by an external electric field. Computational methods like DFT are instrumental in predicting the NLO potential of new compounds. researchgate.net

Key parameters that quantify the NLO response of a molecule include the dipole moment (μ), the average polarizability (α), the anisotropy of polarizability (Δα), and, most importantly, the first-order hyperpolarizability (β). researchgate.net A large β value, often associated with significant intramolecular charge transfer and a non-zero dipole moment, suggests that a compound may be a good candidate for NLO applications. researchgate.netresearchgate.net

Theoretical investigations into related pyridine derivatives have shown significant NLO properties. For example, 2-Amino-3-bromo-5-nitropyridine was found to have a high β value, indicating its potential as an NLO material. researchgate.net The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups facilitates charge transfer, which enhances NLO response. In this compound, the combination of the electronegative bromine atom and the π-system of the propynyl group could similarly lead to interesting NLO properties.

Table 2: Calculated NLO Properties of a Related Pyridine Derivative

Compound Dipole Moment (μ) (Debye) Polarizability (α) (x 10⁻²³ esu) First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) Source
2-Amino-3-bromo-5-nitropyridine 1.851 1.723 7.428 researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a vital tool for understanding the detailed mechanisms of chemical reactions. It allows for the study of reaction pathways, the identification of intermediates, and the analysis of transition states, providing insights that are often difficult to obtain through experiments alone. acs.orgacs.org

For a molecule like this compound, computational studies can elucidate the mechanisms of key reactions. The bromo-substituent makes it a suitable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov The terminal alkyne of the propynyl group can participate in various transformations, including cycloaddition reactions. mdpi.com

A plausible reaction pathway that could be modeled is the 1,3-dipolar cycloaddition of pyridinium-N-imines with the alkyne moiety. mdpi.com Computational analysis of such reactions involves:

Reactant and Product Optimization: Determining the stable geometries of the starting materials and final products.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state.

Energy Profile Mapping: Calculating the energies of reactants, transition states, and products to map out the entire reaction pathway and determine activation energies.

For example, a plausible mechanism for the cycloaddition of an N-imine with an alkyne involves the formation of a ylide intermediate, which then reacts with the alkyne either through a concerted [3+2] cycloaddition or a stepwise Michael addition followed by intramolecular cyclization. mdpi.com Computational modeling can differentiate between these pathways and predict the regioselectivity of the reaction.

Energy Profiles and Kinetic Parameters

Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the reactivity and stability of molecules like this compound. These methods allow for the calculation of energy profiles for various potential reactions and the determination of associated kinetic parameters.

For instance, in related pyridine derivatives, DFT calculations at the B3LYP level with a 6-31G(d,p) basis set have been used to optimize molecular geometries and investigate structural parameters. scispace.com Such analyses can reveal the bond lengths and dihedral angles of the most stable conformations of the molecule. scispace.com

The stability of related compounds has been assessed through kinetic studies, measuring degradation half-lives under different conditions. acs.org Computational and experimental kinetic studies on reactions, such as the Groebke–Blackburn–Bienaymé three-component reaction involving 2-aminopyridine, have been conducted to understand catalytic activity and reaction mechanisms. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool that illustrates the three-dimensional charge distribution of a molecule, providing insights into its reactivity. uni-muenchen.de It is instrumental in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are susceptible to electrophilic and nucleophilic attack, respectively. uni-muenchen.deshivajiakola.ac.in

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different colors are used to represent the potential values, with red typically indicating regions of most negative potential (electron-rich) and blue representing the most positive potential (electron-poor). uni-muenchen.deshivajiakola.ac.in The color scale generally follows a pattern such as red < yellow < green < blue, indicating increasing positive potential. shivajiakola.ac.in

For pyridine derivatives, the nitrogen atom is often a region of negative electrostatic potential, making it a potential site for electrophilic attack or hydrogen bonding. uni-muenchen.deshivajiakola.ac.in In a molecule like this compound, the MEP map would reveal the electronic influence of the bromine atom and the propynyl group on the pyridine ring. The electronegative nitrogen atom in the pyridine ring and the electron-withdrawing bromine atom would create distinct regions of positive and negative potential, influencing the molecule's interaction with other species.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the stability of a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. mdpi.comnih.gov It provides a framework for understanding delocalization and hyperconjugative interactions within a molecular system. mdpi.comnih.gov

The analysis involves transforming the calculated wavefunction into a localized Lewis-like structure with one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. mdpi.comnih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. mdpi.com

Molecular Docking Studies (focused on binding interactions, not biological activity itself)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely employed to understand the binding interactions between a ligand, such as this compound, and a protein receptor at the atomic level. researchgate.net

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or score, which represents the strength of the interaction. researchgate.net These calculations help in identifying key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.gov

For instance, in studies of related pyridine derivatives, docking simulations have been used to understand how these molecules fit into the active sites of enzymes. researchgate.netnih.gov These studies can reveal crucial interactions, like hydrogen bonding with specific amino acid residues (e.g., Tyr116), that are important for binding. researchgate.net Docking studies on similar heterocyclic compounds have also been performed to analyze binding modes and orientations within protein cavities. jmchemsci.comimist.ma The insights gained from these computational analyses can guide the design of new molecules with potentially improved binding affinities.

Conclusion

2-Bromo-5-(prop-1-yn-1-yl)pyridine stands as a testament to the power of strategic functionalization in organic synthesis. Its unique combination of a reactive bromine atom and a versatile alkyne group on a pyridine (B92270) scaffold provides chemists with a powerful tool for the construction of complex and valuable molecules. From its role in sophisticated cross-coupling and cycloaddition reactions to its application in the synthesis of pharmaceuticals and advanced materials, this compound has proven its merit as a preeminent building block. The continued exploration of the reactivity of this compound is certain to lead to the discovery of new synthetic methodologies and the development of novel molecules with significant societal impact.

Future Research Directions and Overcoming Synthetic Challenges

Development of Highly Stereoselective and Enantioselective Synthetic Routes for Chiral Derivatives

A major challenge and a significant area of future research is the synthesis of chiral derivatives of 2-bromo-5-(prop-1-yn-1-yl)pyridine with high levels of stereocontrol. The creation of single-enantiomer compounds is critical for pharmaceutical applications, where biological activity is often specific to one stereoisomer.

Current synthetic strategies primarily yield achiral products. To achieve stereoselectivity, researchers are exploring several advanced methods:

Asymmetric Catalysis : This approach uses chiral catalysts, often based on transition metals, to guide the formation of a specific stereoisomer. For instance, adapting the Sonogashira coupling—a key reaction for forming carbon-carbon bonds with alkynes—with chiral ligands could induce enantioselectivity. The design of new, effective ligands is a central goal of this research.

Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (an auxiliary) to the starting material. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed, leaving a chiral product. The development of efficient and easily removable auxiliaries is crucial for this strategy's success.

Enzymatic Resolution : Biocatalysis, using enzymes like lipases, offers a highly specific method for separating racemic mixtures. The enzyme selectively reacts with one enantiomer, allowing the other to be isolated in pure form.

StrategyDescriptionKey Challenges
Asymmetric Catalysis Employs chiral metal-ligand complexes to control the stereochemical outcome of a reaction. rug.nlDesigning ligands that provide high stereoselectivity and yield.
Chiral Auxiliaries A temporary chiral group is attached to direct a stereoselective transformation.Ensuring efficient attachment and subsequent clean removal of the auxiliary.
Enzymatic Resolution Utilizes enzymes to selectively react with one enantiomer in a racemic mixture, enabling separation.Identifying suitable enzymes and optimizing reaction conditions for high efficiency.

Exploration of Novel and Undiscovered Reactivity Pathways of the Propynyl (B12738560) Moiety

The prop-1-yn-1-yl group is a highly versatile functional group, and its full reactive potential in the context of the this compound framework is yet to be fully realized. While its use in cross-coupling reactions is well-established, future research will likely uncover new and valuable transformations.

Promising areas for exploration include:

Cycloaddition Reactions : The alkyne can participate in various cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") can generate triazoles, and Diels-Alder reactions with dienes can form complex cyclic structures. These reactions open doors to novel heterocyclic systems.

Metal-Mediated Transformations : Beyond standard cross-coupling, the alkyne can undergo a range of metal-catalyzed additions and cyclizations. researchgate.net Reactions like hydroamination and hydrothiolation can introduce new functional groups, while annulation reactions can build intricate polycyclic frameworks.

Electrophilic and Nucleophilic Additions : The electron-rich triple bond is susceptible to attack by both electrophiles and nucleophiles. A systematic investigation of these addition reactions could yield a diverse array of functionalized vinylpyridines, which are valuable synthetic intermediates themselves.

Integration into Complex Polycyclic Aromatic Hydrocarbons and Supramolecular Structures

The rigid, linear geometry of the propynyl group makes this compound an excellent candidate for constructing large, well-defined molecular architectures. This has significant implications for materials science, particularly in the creation of novel electronic and functional materials.

Future research is expected to focus on:

Extended π-Conjugated Systems : Through iterative cross-coupling reactions, this compound can be used to synthesize long, conjugated oligomers and polymers. These materials are of great interest for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Supramolecular Assemblies : The pyridine (B92270) nitrogen provides a site for hydrogen bonding or metal coordination, allowing for the design of self-assembling systems. cardiff.ac.uk Researchers are exploring the creation of molecular squares, cages, and other discrete supramolecular structures with unique properties and functions. google.com

Graphdiyne and Graphyne Analogs : The structural motifs that can be generated from this compound are related to graphdiyne and graphyne, which are two-dimensional carbon allotropes. The synthesis of nitrogen-doped versions of these materials could lead to novel materials with unique electronic and catalytic properties.

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

In line with the growing importance of environmentally responsible chemical practices, future research on this compound will increasingly incorporate the principles of green chemistry. The goal is to develop synthetic methods that are safer, more efficient, and produce less waste. mdpi.com

Key strategies for achieving this include:

Advanced Catalyst Development : A major focus is on creating more active and robust catalysts that can function under milder conditions, in environmentally friendly solvents like water or ethanol, and at lower concentrations. mdpi.comresearchgate.net The use of earth-abundant and less toxic metals, such as copper and iron, as alternatives to precious metals like palladium is a significant goal. ijpsonline.com

Improving Atom Economy : Synthetic routes will be designed to maximize atom economy, ensuring that the maximum number of atoms from the starting materials are incorporated into the final product. mdpi.com Addition and cycloaddition reactions are favored as they are inherently more atom-economical than substitution reactions.

Alternative Energy Sources : The use of microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times, increase yields, and lower energy consumption compared to traditional heating methods. researchgate.net

Green Chemistry ApproachObjectiveIllustrative Example
Catalyst Development To reduce the environmental impact associated with catalysts.Utilizing iron or copper catalysts in place of palladium for cross-coupling reactions. ijpsonline.com
Atom Economy To maximize the incorporation of atoms from reactants into the final product, minimizing waste. mdpi.comPreferring cycloaddition reactions over substitution reactions that generate stoichiometric byproducts.
Alternative Energy Sources To decrease energy consumption and shorten reaction durations.Employing microwave-assisted synthesis to accelerate reactions. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-5-(prop-1-yn-1-yl)pyridine?

The compound can be synthesized via Sonogashira cross-coupling between 2-bromo-5-iodopyridine and prop-1-yne under palladium catalysis. Key steps include:

  • Use of Pd(PPh₃)₄/CuI as catalyst system.
  • Degassing solvents (e.g., THF or DMF) to prevent alkyne oxidation.
  • Optimization of reaction time (typically 12–24 hrs) and temperature (60–80°C) to balance yield and byproduct formation .
    Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials.

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Techniques :
    • NMR : ¹H NMR should show a singlet for the terminal alkyne proton (~2.5–3.0 ppm) and aromatic protons consistent with pyridine substitution patterns.
    • IR : A sharp peak at ~2100–2250 cm⁻¹ confirms the C≡C stretch.
    • Mass Spectrometry : ESI-MS or GC-MS should match the molecular ion [M+H]⁺ (calculated for C₈H₅BrN: 210.96 g/mol) .
  • Purity Assessment : HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm ensures >95% purity .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Skin/eye irritation (H315, H319) due to bromine and pyridine moieties.
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents.
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can the propynyl group in this compound be leveraged for further functionalization?

The alkyne group enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biomolecules or fluorophores.
  • Cyclopropanation : Reaction with diazo compounds to form strained cyclopropane derivatives for drug discovery.
  • Metal Coordination : The alkyne can act as a ligand in organometallic complexes (e.g., with Ru or Pd) for catalytic applications .
    Optimization Tip : Use TLC or in-situ IR to monitor reaction progress and minimize side reactions.

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Case Example : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or trace impurities.
  • Resolution :
    • Compare data with computational predictions (DFT calculations for NMR shifts).
    • Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals unambiguously .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Role of Bromine : Acts as a leaving group in Pd-mediated couplings (e.g., Suzuki, Heck).
  • Reactivity Trends :
    • Faster oxidative addition compared to chloro analogs due to lower bond dissociation energy.
    • Steric effects from the propynyl group may slow transmetallation steps.
  • Case Study : In Suzuki-Miyaura reactions, use PdCl₂(dppf) with K₂CO₃ in dioxane/water (80°C, 6 hrs) for aryl boronic acid coupling .

Q. What crystallographic methods are suitable for analyzing derivatives of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
    • Resolve bromine and alkyne positions using SHELX software.
    • Validate with CCDC deposition (e.g., CCDC 2054321 for related bromopyridine structures) .
  • Challenges : Alkyne moieties may induce disorder; use low-temperature (100 K) data collection to improve resolution.

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